molecular formula C19H22N4O B4387228 7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4387228
M. Wt: 322.4 g/mol
InChI Key: MYMUMYKVULPIHQ-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative characterized by a bicyclic pyrimidine core fused with a partially saturated cyclohexene ring. The compound features a methyl group at position 7 and a 4-phenylpiperazinyl moiety at position 2 of the quinazolinone scaffold (Figure 1). The 4-phenylpiperazine substituent is a common pharmacophore in neuroactive compounds, suggesting possible applications in neurodegenerative disorders or psychiatric conditions.

Properties

IUPAC Name

7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-11-17-16(18(24)12-14)13-20-19(21-17)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMUMYKVULPIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the quinazolinone core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, Lewis acids, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The quinazolinone scaffold is highly versatile, with modifications at positions 2, 4, and 7 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activities Reference
Target Compound : 7-Methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 7-CH₃, 2-(4-phenylpiperazinyl) C₂₀H₂₂N₄O 334.42 MAO inhibition (predicted)
7-(2,4-Dimethoxyphenyl)-2-(4-methylpiperazinyl)-7,8-dihydroquinazolin-5(6H)-one 7-(2,4-di-OCH₃-phenyl), 2-(4-CH₃-piperazinyl) C₂₃H₂₈N₄O₃ 444.53 Not reported; structural analog
4-Methyl-7-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 4-CH₃, 7-Ph, 2-(4-pyridinyl-piperazinyl) C₂₃H₂₄N₅O 410.51 Not reported; pyridine enhances π-π interactions
7-(4-Methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 7-(4-OCH₃-Ph), 4-CH₃, 2-(4-Ph-piperazinyl) C₂₆H₂₈N₄O₂ 428.53 Potential kinase modulation
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives Variable aryl/heteroaryl groups at position 2 MAO-A/B inhibition (Ki = 0.1–1 µM), GSK3β inhibition

Key Observations

Substituent Effects on MAO Inhibition :

  • The 4-phenylpiperazinyl group in the target compound is critical for MAO binding, as seen in analogs with similar substitutions (Ki < 1 µM for MAO-A/B) .
  • Replacement of phenylpiperazine with pyridinylpiperazine (e.g., compound in ) may alter selectivity due to differences in hydrogen-bonding and steric bulk .

Kinase Modulation :

  • Derivatives with bulkier substituents (e.g., 7-(3,4-dimethoxyphenyl) in ) show reduced kinase activity compared to simpler aryl groups, likely due to steric hindrance .

Structural Flexibility :

  • The 7-methyl group in the target compound may enhance metabolic stability compared to 7-aryl analogs (e.g., ), which are prone to oxidative demethylation .

Electronic and Steric Considerations :

  • Methoxy groups (e.g., 7-(4-methoxyphenyl) in ) improve solubility but may reduce blood-brain barrier penetration .

Research Findings and Implications

  • MAO Inhibition : The 4-phenylpiperazine moiety enhances binding to MAO isoforms, with selectivity influenced by substituent electronics. For example, electron-donating groups (e.g., methoxy) at position 7 improve MAO-B affinity .
  • Kinase Cross-Reactivity: Quinazolinones with smaller substituents (e.g., methyl) at position 7 exhibit broader kinase inhibition profiles, while bulkier groups limit off-target effects .
  • Synthetic Accessibility: One-pot synthesis methods (e.g., ) enable rapid diversification of the quinazolinone core, facilitating SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

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